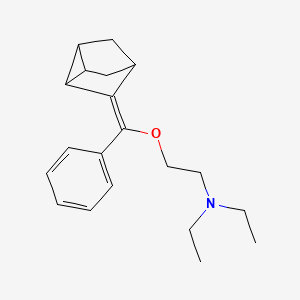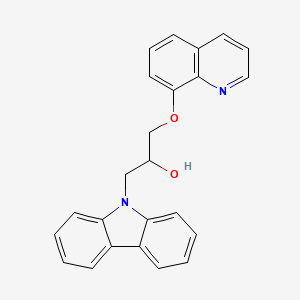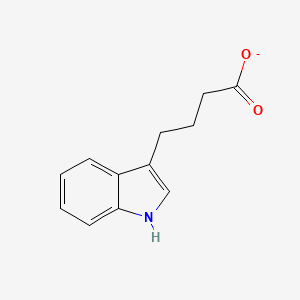
Kojibiose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kojibiose is a disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond . It is a product of the caramelization of glucose and is also found in honey, albeit in small quantities (approximately 3%) . This compound has a mild sweet taste and a low-calorie count, making it a potential sugar substitute . Additionally, it possesses prebiotic properties, which can benefit intestinal flora .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kojibiose can be synthesized through enzymatic methods. One approach involves the use of sucrose phosphorylase (SPase) expressed in Bacillus subtilis . The optimal reaction conditions for this compound synthesis catalyzed by recombinant SPase include 0.5 M sucrose, 0.5 M glucose, 0.02 U enzyme/mg all substrates, pH 7.0, 50°C, and 30 hours . Another method involves the dextransucrase-catalyzed synthesis of a galactosyl-derivative of this compound, followed by hydrolysis with β-galactosidase .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex synthesis process. recent advancements in biotechnological processes have made it more feasible. For instance, the use of recombinant enzymes and optimized reaction conditions has improved the yield and purity of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Kojibiose undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by this compound hydrolase, an enzyme that specifically targets this compound and α-1,2-oligoglucans . Additionally, this compound can participate in phosphorylation reactions catalyzed by this compound phosphorylase, resulting in the formation of D-glucose and β-D-glucose 1-phosphate .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sucrose, glucose, and specific enzymes such as sucrose phosphorylase and this compound hydrolase . The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures (around 50°C) .
Major Products Formed: The major products formed from the reactions involving this compound include D-glucose, β-D-glucose 1-phosphate, and various oligosaccharides .
Wissenschaftliche Forschungsanwendungen
Kojibiose has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a substrate for studying enzyme specificity and activity . In biology and medicine, this compound is recognized for its prebiotic properties, promoting the growth of beneficial intestinal bacteria such as Bifidobacterium and lactic acid bacteria . It also exhibits potential as an inhibitor of α-glucosidase, which could be useful in developing treatments for conditions like diabetes . In the food industry, this compound is explored as a low-calorie sweetener and a functional ingredient in various products .
Wirkmechanismus
Kojibiose exerts its effects primarily through its interaction with specific enzymes and bacteria. It inhibits the activity of α-glucosidase I, an enzyme involved in carbohydrate digestion, thereby reducing glucose absorption . Additionally, this compound serves as a proliferation factor for beneficial intestinal bacteria, enhancing gut health . The molecular targets and pathways involved include the inhibition of α-glucosidase and the promotion of bacterial growth in the gut .
Vergleich Mit ähnlichen Verbindungen
Kojibiose is unique among disaccharides due to its α-1,2 glycosidic bond and its specific prebiotic properties. Similar compounds include other disaccharides such as maltose (α-1,4 glycosidic bond) and cellobiose (β-1,4 glycosidic bond). Unlike this compound, these disaccharides do not exhibit the same level of prebiotic activity or the ability to inhibit α-glucosidase .
Eigenschaften
IUPAC Name |
3,4,5,6-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)

